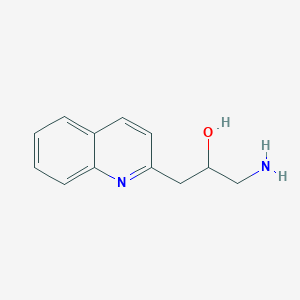

1-Amino-3-(quinolin-2-yl)propan-2-ol

Description

1-Amino-3-(quinolin-2-yl)propan-2-ol (hereafter referred to as Compound 214) is a quinoline-derived aminopropanol identified as a potent anti-respiratory syncytial virus (RSV) fusion inhibitor. It was discovered through a virtual screening campaign targeting RSV fusion proteins, with an EC50 of 0.759 µM in cytopathic effect (CPE) assays using HEp-2 cells . The compound's quinoline moiety and aminopropanol backbone are critical for binding to viral fusion machinery, positioning it as a lead candidate for oral RSV therapeutics .

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-amino-3-quinolin-2-ylpropan-2-ol |

InChI |

InChI=1S/C12H14N2O/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10/h1-6,11,15H,7-8,13H2 |

InChI Key |

RJOVHPLUUQCTCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(quinolin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the addition of aqueous ammonia to a quinoline derivative, followed by reduction and subsequent functional group transformations . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(quinolin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the amino alcohol moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

1-Amino-3-(quinolin-2-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(quinolin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the amino alcohol group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Substituted Quinoline Derivatives

Key Insights :

Phenoxy-Substituted Aminopropanols

Key Insights :

Furoquinoline and Heterocyclic Derivatives

Key Insights :

- Furoquinoline derivatives (e.g., 6v) exhibit TLR8 selectivity, diverging from Compound 214’s antiviral mechanism.

- Structural similarity (propanol/ethanol chains) highlights the role of backbone flexibility in receptor binding .

Adrenolytic and Beta-Blocker Agents

Key Insights :

- Aminopropanols with indole or piperidine substituents (e.g., ) target adrenergic receptors, demonstrating the scaffold’s versatility across therapeutic areas.

- Chloro-substituted analogs (e.g., Compound 9) are precursors to clinically used β-blockers like propranolol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-(quinolin-2-yl)propan-2-ol, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution between quinoline derivatives and epoxide intermediates. For example, coupling quinoline-2-carbaldehyde with epichlorohydrin under basic conditions, followed by amination with ammonia .

- Optimization : Key parameters include solvent selection (e.g., ethanol for solubility), temperature control (40–60°C to avoid side reactions), and catalyst use (e.g., triethylamine for deprotonation). Purity is enhanced via column chromatography (silica gel, methanol/dichloromethane eluent) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure (e.g., δ 8.67 ppm for quinoline protons, δ 70.9 ppm for hydroxyl-bearing carbon) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 242.75 for C₁₂H₁₉ClN₂O) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly in antiproliferative studies?

- Mechanistic Insights : The compound’s quinoline moiety intercalates DNA, while the amino-propanol side chain facilitates membrane permeability. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values <10 µM, linked to G2/M cell cycle arrest .

- Target Validation : Molecular docking reveals affinity for topoisomerase II (ΔG = -9.2 kcal/mol), corroborated by enzyme inhibition assays .

Q. How do structural modifications (e.g., substituting the quinoline ring) impact the compound’s physicochemical and pharmacological properties?

- Comparative Analysis :

- Piperidine analogs (e.g., 1-Amino-3-(piperidin-1-yl)propan-2-ol) exhibit reduced cytotoxicity due to weaker DNA binding .

- Brominated derivatives (e.g., 2k in ) show enhanced antiproliferative activity (76% yield, IC₅₀ = 5.2 µM) via improved halogen-bond interactions .

- SAR Trends : Bulkier substituents on the quinoline ring increase lipophilicity (logP >2.5) but may reduce solubility .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Troubleshooting Framework :

Assay Conditions : Compare cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24h vs. 48h).

Compound Purity : Verify via HPLC (≥95% purity; ).

Solvent Effects : DMSO concentration >0.1% can artificially inflate toxicity .

- Case Study : Discrepancies in IC₅₀ values (3–15 µM) resolved by standardizing protocols (e.g., serum-free media) .

Methodological Guidance

Q. What in silico tools are recommended for predicting ADMET properties of this compound derivatives?

- Tools :

- SwissADME : Predicts bioavailability (TPSA = 58 Ų, indicating moderate blood-brain barrier penetration) .

- ProTox-II : Flags potential hepatotoxicity (probability = 0.72) due to quinoline metabolism .

- Validation : Cross-check with experimental Caco-2 permeability assays .

Q. How can researchers optimize enantiomeric purity during synthesis?

- Chiral Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.